An In-depth Technical Guide to 1,11-Diaminoundecane: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,11-Diaminoundecane: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1,11-diaminoundecane, a linear aliphatic diamine that serves as a versatile building block in various chemical syntheses. Its unique properties, stemming from the long undecane chain and two primary amine termini, make it a molecule of significant interest to researchers, scientists, and professionals in drug development and polymer chemistry. This document delves into its core chemical and physical properties, molecular structure, reactivity, and key applications, with a focus on providing field-proven insights and practical methodologies.
Core Chemical and Physical Properties
1,11-Diaminoundecane, also known as undecamethylenediamine, is a solid at room temperature, typically appearing as a white to off-white hygroscopic crystalline substance.[1] The long hydrocarbon chain imparts significant hydrophobicity, while the two primary amine groups at its termini provide sites for hydrogen bonding and chemical reactivity. This duality in its nature governs its solubility and thermal properties.
Tabulated Physical and Chemical Data
A summary of the key quantitative data for 1,11-diaminoundecane is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₆N₂ | [2][3] |
| Molecular Weight | 186.34 g/mol | [2][3][4] |
| CAS Number | 822-08-2 | [2][3][4] |
| Melting Point | 45 °C | [1] |
| Boiling Point | 152 °C at 10 mmHg | [1] |
| Density (Predicted) | 0.856 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.97 ± 0.10 | [1] |
| Solubility | Slightly soluble in acetonitrile and chloroform.[1] Due to its long hydrophobic undecane chain, it is expected to have limited solubility in water but better solubility in non-polar organic solvents like hexane or toluene.[5] The amine groups can enhance solubility in more polar organic solvents like alcohols.[5] | [1][5] |
| Stability | Hygroscopic | [1] |
Note: Predicted values are based on computational models and should be considered as estimates.
Molecular Structure and Conformation
The structural foundation of 1,11-diaminoundecane is a flexible chain of eleven methylene (-CH₂-) groups capped at both ends by primary amino (-NH₂) groups. This linear structure allows for a high degree of conformational freedom.
Structural Representation
The two-dimensional and three-dimensional structures of 1,11-diaminoundecane are fundamental to understanding its reactivity and intermolecular interactions.
Caption: General workflow for the spectroscopic analysis of 1,11-Diaminoundecane.
Expected Spectroscopic Signatures
Based on its structure and data from similar aliphatic diamines, the following spectroscopic characteristics are anticipated: [6]
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¹H NMR: Signals corresponding to the protons on the carbons adjacent to the amine groups (-CH₂-NH₂) would appear most downfield. The protons on the other methylene groups would appear as a complex multiplet in the aliphatic region. A broad singlet corresponding to the amine protons (-NH₂) would also be present.
-
¹³C NMR: Due to the molecule's symmetry, six distinct carbon signals are expected in a proton-decoupled spectrum. The carbons alpha to the nitrogen atoms will be the most deshielded.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine groups (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the alkane chain (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 186. Fragmentation would likely involve the loss of amine-containing fragments.
Applications in Research and Drug Development
The bifunctional nature and the long, flexible spacer of 1,11-diaminoundecane make it a valuable component in several areas of chemical research and development.
Use as a Chemical Linker
In drug development, linkers play a crucial role in connecting a targeting moiety to a therapeutic agent, for instance, in antibody-drug conjugates (ADCs). [7]The undecane chain of 1,11-diaminoundecane can serve as a long, hydrophobic spacer, while its amine termini allow for conjugation to various molecules. The choice of linker chemistry is critical for the stability and efficacy of the final conjugate. [7]
Monomer for Polyamides and Other Polymers
1,11-Diaminoundecane is a key monomer in the synthesis of specialty polyamides. The reaction of this diamine with a dicarboxylic acid via polycondensation yields a polyamide with specific properties influenced by the long methylene chain, such as lower melting points and increased flexibility compared to shorter-chain polyamides.
Role in the Synthesis of Biologically Active Molecules
Derivatives of 1,11-diaminoundecane have been investigated for their biological activities. For instance, bis(tetrahydroisoquinoline) derivatives of undecane have been synthesized and evaluated for their antimicrobial properties. [8]The diamine can also be used in immunotherapy research for the treatment of plaque-forming diseases. [9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1,11-diaminoundecane.
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, 1,11-diaminoundecane is classified as a skin and eye irritant. [10]The GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). [4][10] Recommended PPE:
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [10]Ensure adequate ventilation, preferably using a local exhaust system. [10]* Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. [1]It should be stored in a refrigerator and protected from moisture under an inert gas. [10]
Conclusion
1,11-Diaminoundecane is a valuable and versatile chemical intermediate with a unique combination of a long aliphatic chain and two reactive primary amine groups. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for researchers in polymer science, medicinal chemistry, and materials science. A thorough understanding of its structure, properties, and safe handling procedures is essential for its effective and responsible use in the laboratory and in the development of new technologies and therapeutics.
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